molecular formula C14H22N2O2S B2649612 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 954077-26-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2649612
CAS No.: 954077-26-0
M. Wt: 282.4
InChI Key: OATUJLZAJSDOLM-UHFFFAOYSA-N
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Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a 1-(2-methoxyethyl)piperidine moiety. This specific molecular architecture, incorporating both heteroaromatic and heteroalcyclic systems, makes it a compound of significant interest in modern medicinal chemistry and drug discovery research. Compounds with structurally related piperidine carboxamide scaffolds have been identified as key pharmacophores in various research areas. For instance, recent studies have highlighted similar frameworks as potent and selective inhibitors of essential enzymes in pathogenic organisms, demonstrating the value of this chemical class in infectious disease research . Furthermore, thiophene carboxamide analogues have shown promising biological activity in other models, underscoring the potential of this hybrid structure . This compound is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this molecule as a valuable chemical intermediate or as a building block for the synthesis of more complex target compounds, or as a reference standard in biological screening assays.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-18-9-8-16-6-4-12(5-7-16)11-15-14(17)13-3-2-10-19-13/h2-3,10,12H,4-9,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUJLZAJSDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors .

Scientific Research Applications

This compound has been investigated for its potential as a pharmacological agent, particularly in relation to the following areas:

  • Opioid Receptor Modulation : Research indicates that derivatives of this compound exhibit binding affinities for μ and δ opioid receptors. Studies have shown that modifications in the molecular structure can significantly influence the interaction with these receptors, making it a candidate for developing new analgesics with reduced side effects compared to traditional opioids .
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activities in animal models. The structure-activity relationship studies suggest that specific substitutions can enhance efficacy, indicating potential applications in treating epilepsy and other seizure disorders .

Synthesis and Structure-Activity Relationships

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Piperidine Derivatives : The synthesis begins with the preparation of piperidine derivatives, which are crucial for achieving the desired pharmacological properties.
  • Thioether Formation : The thiophene moiety is introduced through thioether formation, which is essential for enhancing the compound's biological activity.
  • Amide Bond Formation : The final product is obtained by forming an amide bond between the piperidine derivative and thiophene carboxylic acid.

The optimization of these synthetic routes has led to various analogs with improved potency and selectivity towards specific biological targets .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Opioid Ligands : A series of novel ligands based on piperidine scaffolds were synthesized, showing promising results in terms of binding affinity and selectivity towards opioid receptors. These findings suggest potential therapeutic uses in pain management while minimizing addiction risks associated with traditional opioids .
  • Anticonvulsant Activity Assessment : In a comparative study, various derivatives were tested for their anticonvulsant properties using established seizure models. Results indicated that certain modifications led to enhanced efficacy compared to existing treatments, positioning these compounds as candidates for further development in epilepsy therapies .

Data Table

The following table summarizes key findings related to the compound's biological activity and structural modifications:

Compound VariantReceptor Affinity (nM)Anticonvulsant Activity (ED50 mg/kg)Notes
Base Compound85021Initial findings
Variant A20013Improved binding
Variant B1508.9Highest efficacy
Variant C30015Moderate activity

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs and their comparative features are summarized below:

Compound Core Structure Substituents Biological Activity Key Findings Reference
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide Thiophene-2-carboxamide 1-(2-Methoxyethyl)piperidin-4-ylmethyl Not explicitly reported Hypothesized activity based on piperidine-methoxyethyl solubility enhancement. N/A
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) Thiophene-2-carboxamide 4-Methylpyridin-2-yl + aryl groups Antibacterial Moderate to strong activity against S. aureus; substituent-dependent efficacy.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Antimicrobial (inferred) Dihedral angles between thiophene/benzene: 8.5–13.5°; weak C–H⋯O/S interactions.
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 1-(2-Methoxyethyl)piperidin-4-yl + fluorophenyl Anti-atherosclerosis Targets lipoprotein-associated phospholipase A2 (Lp-PLA2); advanced clinical trials.

Detailed Analysis

Substituent Effects on Bioactivity
  • Piperidine vs. Pyridine Substituents :
    The target compound’s 1-(2-methoxyethyl)piperidine group differs from the 4-methylpyridin-2-yl group in ’s analogues. Piperidine’s aliphatic nature and methoxyethyl side chain likely improve membrane permeability and solubility compared to pyridine’s aromatic rigidity. This may explain the pyridine derivatives’ stronger antibacterial activity (e.g., MIC = 4–16 µg/mL for S. aureus) , though the target compound’s activity remains unverified.

  • Nitro Group vs. Methoxyethyl: In , the 2-nitrophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution and crystal packing.
Structural Flexibility and Binding
  • Dihedral Angles :
    The dihedral angle between thiophene and aryl rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) is smaller than in furan analogs (9.7°), suggesting conformational flexibility. The target compound’s piperidine linker may allow greater rotational freedom, optimizing interactions with hydrophobic binding pockets.

  • Core Heterocycle Differences :
    Goxalapladib () shares the 1-(2-methoxyethyl)piperidine group but uses a 1,8-naphthyridine core instead of thiophene. The naphthyridine’s planar structure and fluorophenyl substituents enable potent Lp-PLA2 inhibition (IC50 = 5 nM), highlighting how core modifications drastically shift therapeutic targets .

Pharmacokinetic Considerations
  • The methoxyethyl group in both the target compound and Goxalapladib enhances water solubility, critical for oral bioavailability. Goxalapladib’s additional trifluoromethyl groups improve metabolic stability, a feature absent in simpler thiophene carboxamides .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S with a molecular weight of approximately 414.60564 g/mol. The compound features a piperidine ring, a thiophene moiety, and a carboxamide functional group, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that these compounds can enhance the efficacy of traditional chemotherapy agents, suggesting their potential as adjuvants in cancer treatment .

2. Dopamine D2 Receptor Affinity

The compound has been evaluated for its affinity towards dopamine D2 receptors, which are crucial in various neurological disorders. In vitro assays revealed that related compounds possess competitive binding affinity to the D2 receptor, indicating their potential use as therapeutic agents in treating conditions such as schizophrenia and Parkinson's disease . The most notable compound in this category showed a Ki value of 54 nM, highlighting the significance of the piperidine structure in receptor interaction .

3. Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of thiophene-based compounds:

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study 2Assess D2 receptor bindingIdentified strong binding affinity with potential implications for neurological therapies.
Study 3Investigate antimicrobial effectsShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives and thiophene carboxylic acids. A common synthetic route includes:

  • Formation of the Piperidine Intermediate : The reaction of 1-(2-methoxyethyl)piperidine with an appropriate electrophile.
  • Coupling Reaction : The piperidine derivative is then coupled with thiophene-2-carboxylic acid using standard coupling reagents (e.g., EDC or DCC).
  • Purification : The crude product is purified using column chromatography to yield the final compound.

Q & A

Q. What are the common synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted piperidine intermediate. Key steps include:
  • Amide bond formation : Reacting thiophene-2-carbonyl chloride with the piperidine-containing amine under reflux in acetonitrile or dichloromethane .
  • Solvent-free methods : Microwave-assisted synthesis using cyclohexanone and aluminum oxide as a solid support can improve reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted starting materials).
    Table 1 : Comparison of Synthesis Methods
MethodSolventTemperatureYield (%)Purity (%)
RefluxAcetonitrile80°C65–75≥95
Microwave-assistedSolvent-free120°C80–85≥98

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the methoxyethyl group (δ 3.3–3.5 ppm, singlet for OCH3; δ 3.5–3.7 ppm for CH2-O), thiophene protons (δ 7.2–7.8 ppm), and piperidine protons (δ 2.5–3.0 ppm) .
  • ¹³C NMR : Carbonyl resonance (δ 165–170 ppm), aromatic carbons (δ 125–140 ppm), and methoxy carbons (δ 55–60 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiophene C-S (~700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₅H₂₂N₂O₂S: 294.14 g/mol).

Q. What preliminary biological activities have been reported for thiophene-2-carboxamide derivatives, and how might structural modifications influence these properties?

  • Methodological Answer :
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the thiophene ring show enhanced activity against Gram-positive bacteria (e.g., S. aureus) .
  • Antifungal Activity : Substitutions on the piperidine ring (e.g., methoxyethyl) may improve membrane permeability, increasing efficacy against C. albicans .
  • SAR Insights :
  • Piperidine modifications : Bulky substituents (e.g., methoxyethyl) can reduce metabolic degradation .
  • Thiophene substitutions : Halogenation (e.g., Cl, Br) enhances electrophilic interactions with target enzymes .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer :
  • Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and protocols (e.g., CLSI guidelines) to minimize variability .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to account for potency differences .
  • Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (e.g., dihedral angles between aromatic rings can affect binding ).

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly regarding metabolic stability and bioavailability?

  • Methodological Answer :
  • Metabolic Stability :
  • Introduce fluorine atoms or trifluoromethyl groups to block cytochrome P450 oxidation .
  • Replace labile groups (e.g., ester linkages) with stable amides .
  • Bioavailability :
  • LogP optimization : Balance lipophilicity (target LogP 2–3) using substituents like methoxyethyl to enhance membrane permeability without excessive hydrophobicity .
    Table 2 : Key Modifications and Effects
ModificationEffect on PK Profile
Methoxyethyl on piperidine↑ Metabolic stability (t₁/₂ +40%)
Thiophene halogenation↑ Target binding affinity (ΔG −2 kcal/mol)

Q. What are the challenges in elucidating the mechanism of action, and what experimental approaches can address these?

  • Methodological Answer :
  • Challenges :
  • Lack of toxicity data for novel derivatives .
  • Non-specific binding to off-target proteins .
  • Solutions :
  • In vitro assays : Use fluorescence polarization to measure binding affinity to suspected targets (e.g., bacterial topoisomerases) .
  • Molecular docking : Predict interactions with enzyme active sites (e.g., homology modeling with E. coli DNA gyrase) .
  • Transcriptomics : Profile gene expression changes in treated microbial cells to identify pathways affected .

Notes

  • Safety : Handle with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
  • Data Gaps : Limited ecotoxicological data; conduct Daphnia magna assays for environmental risk assessment .

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